2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol
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Overview
Description
The compound “2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . The molecule also contains a chloro-fluoro substituted phenyl group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperazine ring attached to a phenyl ring via a methylene (-CH2-) linker. The phenyl ring is substituted with chlorine and fluorine atoms. Attached to the piperazine ring is an ethanol group. Detailed structural analysis would require techniques like NMR, IR, and X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the piperazine ring and the halogen atoms) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis Techniques and Optimization
Researchers have developed and optimized methods for synthesizing related piperazine compounds, highlighting technological parameters such as raw material ratios, reaction times, and temperatures to achieve high yields. For example, the synthesis of similar compounds demonstrated the importance of optimizing reaction conditions to improve product yield and purity (Wang Jin-peng, 2013).
Applications in Drug Synthesis
There's significant interest in piperazine derivatives for drug manufacturing. For instance, new procedures for manufacturing cetirizine dihydrochloride through intermediates related to the compound of interest have been elaborated, showcasing the versatility of piperazine derivatives in synthesizing antihistamines and other pharmaceuticals (J. Reiter et al., 2012).
Antitumor Activity
Some studies focus on the antitumor properties of piperazine-based compounds. For instance, the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides showed promising effects on tumor DNA methylation processes, suggesting potential therapeutic applications in cancer treatment (N. Hakobyan et al., 2020).
Structural Analysis and Molecular Docking
Research on the structural aspects and molecular interactions of piperazine derivatives, including those structurally similar to the compound , has been conducted. Crystal structure analysis, Hirshfeld surface analysis, and docking studies have been used to understand the molecular configurations and interactions essential for their biological activity. These studies provide insights into the design of new compounds with enhanced efficacy (S. Shivaprakash et al., 2014).
Luminescent Properties
Investigations into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been conducted. These studies explore the potential applications of piperazine derivatives in developing new fluorescent materials and sensors (Jiaan Gan et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKVLKAISOYNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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